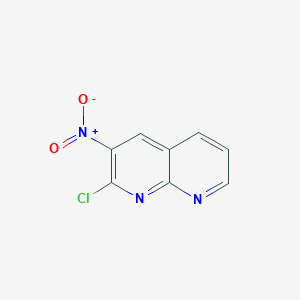

2-Chloro-3-nitro-1,8-naphthyridine

説明

Structure

2D Structure

特性

IUPAC Name |

2-chloro-3-nitro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)4-5-2-1-3-10-8(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRXRJOJYKQKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407803 | |

| Record name | 2-chloro-3-nitro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-18-0 | |

| Record name | 2-Chloro-3-nitro-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61323-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3-nitro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Nitro 1,8 Naphthyridine and Its Functionalized Precursors

Synthesis of Key Halogenated 1,8-Naphthyridine (B1210474) Intermediates Relevant to 2-Chloro-3-nitro-1,8-naphthyridine

The synthesis of this compound often relies on the availability of key halogenated 1,8-naphthyridine intermediates. The Vilsmeier-Haack reaction, as previously mentioned, is a cornerstone for preparing 2-chloro-1,8-naphthyridine-3-carbaldehydes from N-(pyridin-2-yl)acetamides. tsijournals.comtsijournals.comresearchgate.net This reaction provides a direct route to a C-2 chlorinated and C-3 functionalized naphthyridine ring system. The resulting 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate that can be further elaborated. researchgate.neteurjchem.com For instance, the formyl group can be transformed into other functionalities. eurjchem.com

The synthesis of other halogenated 1,8-naphthyridines can be achieved through various methods. For example, 7-(3-amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is synthesized by reacting a pyrrolidine (B122466) derivative with a carboxylic acid derivative in a suitable solvent. google.com While not directly leading to this compound, this demonstrates the general strategies for introducing substituents onto the naphthyridine core.

Recent research has also focused on the synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, which can serve as precursors to various functionalized naphthyridines. rsc.orgrsc.orgrsc.org These syntheses often involve multi-step sequences starting from readily available materials. rsc.orgrsc.org

Friedlander Annulation and its Modified Protocols for 1,8-Naphthyridines

The Friedlander annulation is a fundamental and widely utilized method for the synthesis of quinolines and their heterocyclic analogues, such as 1,8-naphthyridines. researchgate.netnih.gov The reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (a -CH2- group adjacent to an electron-withdrawing group). rsc.org In the context of 1,8-naphthyridine synthesis, a 2-aminopyridine-3-carbaldehyde is a common starting material. researchgate.nettsijournals.com

The classical Friedlander reaction often requires harsh conditions, including the use of strong acids or bases and high temperatures. researchgate.net This has led to the development of numerous modified protocols that offer milder reaction conditions, improved yields, and greater substrate scope. Recent advancements have focused on greener and more efficient syntheses. For instance, a one-pot Friedlander condensation has been demonstrated in water using a metal-free ionic liquid, choline (B1196258) hydroxide (B78521), as a catalyst. researchgate.net This method provides an environmentally benign route to substituted 1,8-naphthyridines from 2-aminonicotinaldehyde with excellent yields. researchgate.net Other modifications include the use of different catalysts such as lithium hydroxide (LiOH) in aqueous-alcoholic media, copper(II) triflate with diethylamine, and the use of poly(ethylene glycol) (PEG-400) as a recyclable solvent under catalyst-free conditions. researchgate.netrsc.orgresearchgate.net

The versatility of the Friedlander reaction is demonstrated by the wide range of active methylene compounds that can be employed, including aliphatic and aromatic ketones, leading to a diverse array of substituted 1,8-naphthyridines. researchgate.net

Vilsmeier-Haack Cyclization for Formyl and Chloro Introduction

The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. tsijournals.com It is particularly crucial in the synthesis of the target compound's key precursor, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569). This transformation is typically achieved through the treatment of a substituted N-(pyridin-2-yl) acetamide (B32628) with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). researchgate.nettsijournals.comresearchgate.net

The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich pyridine (B92270) ring of the N-(pyridin-2-yl) acetamide, leading to a cyclization that forms the 1,8-naphthyridine ring system. The reaction conditions also facilitate the introduction of a chlorine atom at the 2-position and a formyl group at the 3-position. tsijournals.comresearchgate.net The presence of electron-donating groups on the pyridine ring of the starting acetamide can facilitate the cyclization process. tsijournals.comresearchgate.net This one-pot reaction provides a direct and regioselective route to the bifunctional 2-chloro-3-formyl-1,8-naphthyridine scaffold. researchgate.net

Other Ring-Closing Reactions: Doebner and Povarov Approaches

Besides the Friedlander and Vilsmeier-Haack reactions, other ring-closing methodologies can be applied to the synthesis of the 1,8-naphthyridine core, drawing from established quinoline (B57606) syntheses.

The Doebner reaction , an extension of the Doebner-von Miller reaction, involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. oregonstate.edu In the context of 1,8-naphthyridine synthesis, a 2-aminopyridine (B139424) derivative would be used in place of aniline (B41778). oregonstate.edu However, the success of the Doebner reaction for 1,8-naphthyridine synthesis can be sensitive to the substituents on the pyridine ring. The presence of strong electron-releasing groups on the 2-aminopyridine is often necessary to promote cyclization at the C-3 position of the pyridine ring, leading to the desired 1,8-naphthyridine structure. oregonstate.edu Without such activation, alternative reaction pathways may occur. oregonstate.edu

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. researchgate.net The imine is typically formed in situ from an aromatic amine and an aldehyde. researchgate.net While extensively used for quinoline synthesis, its application to 1,8-naphthyridines is less common and can be challenging. The use of aminopyridines instead of anilines has been reported to be less successful, and the stability of the resulting naphthyridine products can be an issue. researchgate.net

Preparation of 2-Chloro-1,8-naphthyridine-3-carbaldehyde and Related Compounds

The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde is a critical step, as this compound serves as a versatile intermediate for further functionalization, including the introduction of the nitro group. The most direct and commonly reported method for its preparation is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamides. researchgate.nettsijournals.comresearchgate.net

In a typical procedure, various substituted N-(pyridin-2-yl) acetamides are treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). tsijournals.comresearchgate.net The reaction mixture is heated, leading to the formation of the 1,8-naphthyridine ring system with the simultaneous introduction of a chloro group at the 2-position and a formyl group at the 3-position. tsijournals.comresearchgate.net The reaction has been shown to be effective for a range of substituted pyridyl acetamides. tsijournals.com

Table 1: Synthesis of Substituted 2-Chloro-1,8-naphthyridine-3-carbaldehydes via Vilsmeier-Haack Cyclization

| Starting Material (Substituted N-(pyridin-2-yl) acetamide) | Product (Substituted 2-Chloro-1,8-naphthyridine-3-carbaldehyde) | Reference |

| N-(pyridin-2-yl)acetamide | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | tsijournals.com |

| N-(5-chloropyridin-2-yl)acetamide | 2,6-Dichloro-1,8-naphthyridine-3-carbaldehyde | tsijournals.com |

| N-(5-bromopyridin-2-yl)acetamide | 6-Bromo-2-chloro-1,8-naphthyridine-3-carbaldehyde | tsijournals.com |

| N-(4-methylpyridin-2-yl)acetamide | 2-Chloro-7-methyl-1,8-naphthyridine-3-carbaldehyde | tsijournals.com |

Once synthesized, the formyl and chloro groups of 2-chloro-1,8-naphthyridine-3-carbaldehyde can be transformed into a variety of other functionalities, highlighting its importance as a synthetic intermediate. researchgate.net

Synthetic Strategies for Nitro-Substituted 1,8-Naphthyridine Intermediates

The introduction of a nitro group onto the 1,8-naphthyridine scaffold to produce the target compound, this compound, can be approached in two primary ways: direct nitration of a pre-formed naphthyridine ring or by incorporating a nitro-substituted precursor during the ring synthesis.

Nitration of Naphthyridine Scaffolds

The direct nitration of heterocyclic systems like 1,8-naphthyridine can be complex due to the deactivating effect of the nitrogen atoms and the potential for N-oxidation. Specific literature on the direct nitration of 2-chloro-1,8-naphthyridine (B101967) to yield the 3-nitro derivative is not abundant. However, there are reports on the nitration of related naphthyridine systems. For instance, the methylamination of 3-nitro-1,8-naphthyridines has been described, which implies that methods for the synthesis of 3-nitro-1,8-naphthyridines exist. acs.org

A plausible, though not explicitly documented, route could involve the oxidation of the aldehyde group in 2-chloro-1,8-naphthyridine-3-carbaldehyde to a carboxylic acid, followed by a nitration reaction. The carboxylic acid group could then be removed via decarboxylation.

Incorporation of Nitro-Substituted Pyridine Precursors in Naphthyridine Synthesis

An alternative and potentially more controlled method for synthesizing nitro-substituted 1,8-naphthyridines involves using a pyridine precursor that already contains a nitro group. This approach builds the naphthyridine ring with the nitro group already in place, which can avoid the potentially harsh conditions and regioselectivity issues of direct nitration.

One such strategy is the reductive cyclisation of a suitably substituted pyridine derivative. For example, the synthesis of 2-hydroxy-1,8-naphthyridine has been achieved using 3-bromomethyl-2-nitropyridine. rsc.org This suggests that nitro-substituted pyridines can serve as effective precursors for constructing the 1,8-naphthyridine ring system.

Another approach involves a three-component ring transformation using a dinitropyridone, a ketone, and ammonia (B1221849) to produce nitropyridines, which can include tetrahydro-1,6-naphthyridines when piperidine-4-ones are used as the ketone component. nih.gov While this leads to a different naphthyridine isomer, it demonstrates the principle of using nitro-containing precursors.

A research article details the synthesis of 1,8-naphthyridine derivatives where a 5-nitrofuran-2-carbonyl group is attached to a piperazine (B1678402) substituent on the naphthyridine ring, indicating the compatibility of the nitro group in multi-step syntheses of complex 1,8-naphthyridine derivatives. rsc.orgrsc.org

Structure Activity Relationship Sar Studies of 2 Chloro 3 Nitro 1,8 Naphthyridine and Its Analogs

Impact of the Chloro Substituent on Biological Activity

The presence of a chlorine atom at the C-2 position of the 1,8-naphthyridine (B1210474) ring is anticipated to significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. The chloro group is a common substituent in medicinal chemistry due to its ability to influence a compound's electronic character, lipophilicity, and metabolic stability.

Electronic and Steric Effects of Chlorine

The chlorine atom is an electron-withdrawing group due to its high electronegativity, which can impact the electron density of the entire 1,8-naphthyridine ring system. This electronic perturbation can alter the pKa of the molecule, influencing its ionization state at physiological pH and its ability to participate in crucial interactions such as hydrogen bonding with biological targets. The electron-withdrawing nature of chlorine can also affect the reactivity of the heterocyclic core, potentially influencing its metabolic pathways.

From a steric perspective, the chlorine atom is relatively small, but its presence at the C-2 position can still influence the conformation of the molecule and its ability to fit into a receptor's binding pocket. The size and position of the chloro group can create steric hindrance that may either promote or hinder favorable interactions with a biological target. In some cases, the steric bulk of a substituent can be a key determinant of selectivity for a particular receptor subtype.

Role in Receptor Binding and Target Interactions

The chloro substituent can play a multifaceted role in the binding of 2-chloro-3-nitro-1,8-naphthyridine to its biological targets. The electronic effects of chlorine can modulate the strength of hydrogen bonds formed by the adjacent nitrogen atom in the naphthyridine ring. Furthermore, the chloro group itself can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, which has been increasingly recognized as a significant contributor to ligand-receptor binding affinity and specificity.

The lipophilicity imparted by the chlorine atom can also be a critical factor. An increase in lipophilicity can enhance a compound's ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to non-specific binding and increased toxicity. Therefore, the presence of the chloro group represents a delicate balance of electronic, steric, and lipophilic properties that collectively influence the compound's interaction with its biological target.

Influence of the Nitro Group on Pharmacological Profiles

The nitro group at the C-3 position is a strong electron-withdrawing group that profoundly influences the electronic properties and reactivity of the 1,8-naphthyridine scaffold. This functional group is a well-known modulator of pharmacological activity and is found in a number of clinically used drugs.

Mechanistic Implications of the Nitro Group's Reactivity

One of the most significant aspects of the nitro group in a biological context is its susceptibility to enzymatic reduction. In hypoxic environments, such as those found in solid tumors or certain bacteria, nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, including nitroso, hydroxylamino, and amino moieties. This bioreduction is a key mechanism of action for several nitroaromatic drugs, as the resulting reactive species can induce cellular damage, including DNA strand breaks, leading to cytotoxic or antimicrobial effects. Therefore, this compound could potentially act as a hypoxia-activated prodrug.

The strong electron-withdrawing nature of the nitro group also significantly lowers the electron density of the 1,8-naphthyridine ring, making it more susceptible to nucleophilic attack. This altered reactivity could influence the molecule's metabolic fate and its interactions with biological nucleophiles.

Contribution to Ligand-Receptor Interactions

Furthermore, the polarized nature of the nitro group can lead to favorable electrostatic and dipole-dipole interactions within a binding pocket. The planar geometry of the nitro group can also facilitate stacking interactions with aromatic residues in the receptor. The combination of these potential interactions makes the nitro group a powerful functional group for tailoring the pharmacological profile of the 1,8-naphthyridine core.

Positional Isomerism and its Effects on SAR (e.g., comparison with 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one)

Positional isomerism, where functional groups are located at different positions on a molecular scaffold, can have a profound impact on the structure-activity relationship of a series of compounds. A hypothetical comparison between this compound and its positional isomer, 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one, highlights how subtle changes in substitution patterns can lead to significant differences in biological activity.

The shift of the chloro group from the 2-position to the 5-position would alter the electronic landscape of the entire molecule. This change in electron distribution would, in turn, affect the molecule's dipole moment, its ability to form key interactions with a receptor, and its metabolic stability. The steric environment around the nitrogen atoms and the nitro group would also be different, potentially leading to altered binding conformations and receptor selectivity.

The following table provides a hypothetical comparison of the potential properties of these two isomers:

| Feature | This compound | 5-Chloro-3-nitro-1,8-naphthyridin-2(1H)-one |

| Chloro Position | C-2 | C-5 |

| Core Structure | Pyridine (B92270) | Pyridinone (Lactam) |

| Hydrogen Bond Donors | None | N-H group |

| Hydrogen Bond Acceptors | N1, N8, Nitro Oxygens | N1, N8, Nitro Oxygens, Carbonyl Oxygen |

| Potential Electronic Effects | Different charge distribution due to substituent positions | Altered electronics due to chloro position and lactam ring |

| Potential Steric Profile | Specific steric hindrance around C-2 and C-3 | Different steric profile due to C-5 chloro and C-2 carbonyl |

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful tools in drug discovery to modulate the properties of a lead compound. These strategies involve the substitution of specific functional groups or the core chemical framework with others that possess similar physicochemical or biological properties, aiming to enhance activity, improve metabolic stability, or reduce toxicity.

Replacement of the Chloro Substituent with Other Halogens or Functional Groups

The chlorine atom at the C-2 position of the 1,8-naphthyridine ring is a key feature that can be targeted for modification to fine-tune the biological activity of the molecule. Its replacement with other halogens or various functional groups can significantly impact the electronic and steric properties of the compound, thereby influencing its interaction with biological targets.

Research into the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) has laid the groundwork for exploring such substitutions. tsijournals.comresearchgate.net While these studies primarily focus on the carbaldehyde derivative, the reactivity of the C-2 chloro group is evident. For instance, the chloro group can be displaced by nucleophiles such as sodium azide (B81097) to form a tetrazolo[1,5-a] ekb.egcambridgemedchemconsulting.comnaphthyridine derivative or by sodium sulphide to yield a 2-mercapto-1,8-naphthyridine. tsijournals.comresearchgate.net These transformations demonstrate the feasibility of introducing different functionalities at this position.

The following table summarizes the types of replacements that have been explored for the chloro group in related 1,8-naphthyridine systems, which can be extrapolated to the this compound scaffold.

| Original Substituent (C-2) | Replacement Group | Resulting Compound Class | Reference |

| Chloro | Azido | Tetrazolo[1,5-a] ekb.egcambridgemedchemconsulting.comnaphthyridine | tsijournals.comresearchgate.net |

| Chloro | Mercapto | 2-Mercapto-1,8-naphthyridine | tsijournals.comresearchgate.net |

| Chloro | Hydrazino | Pyrazolo[4,3-b] ekb.egcambridgemedchemconsulting.comnaphthyridine | tsijournals.comresearchgate.net |

These examples highlight the potential for creating a diverse library of analogs by replacing the chloro group. The introduction of different halogens (e.g., fluorine, bromine) would systematically alter the electronegativity and size of the substituent, impacting properties like lipophilicity and hydrogen bonding potential. Functional groups like amines, ethers, and thioethers can also be introduced to explore different binding interactions and improve physicochemical properties.

Modification or Replacement of the Nitro Group

The nitro group at the C-3 position is a strong electron-withdrawing group that significantly influences the electronic character of the 1,8-naphthyridine ring. However, the presence of a nitro group can sometimes lead to metabolic liabilities. Therefore, its modification or replacement with a suitable bioisostere is a critical aspect of SAR studies.

One of the most promising bioisosteres for the nitro group is the trifluoromethyl (CF3) group . The trifluoromethyl group mimics the electron-withdrawing nature and steric bulk of the nitro group but can offer improved metabolic stability.

Another common bioisosteric replacement for a nitro group is a cyano (CN) group . The cyano group is also electron-withdrawing and has a linear geometry, which can alter the binding mode compared to the trigonal planar nitro group. In the context of quinoline (B57606) and naphthyridine derivatives, a cyano group at the C-3 position has been shown to be important for cytotoxic activity. nih.gov

The reduction of the nitro group to an amino (NH2) group represents another key modification. This transformation drastically changes the electronic properties of the substituent from strongly electron-withdrawing to electron-donating, which can have a profound effect on biological activity.

The following table summarizes potential bioisosteric replacements for the nitro group at the C-3 position.

| Original Substituent (C-3) | Bioisosteric Replacement | Key Properties of Replacement | Potential Impact on Activity |

| Nitro (NO2) | Trifluoromethyl (CF3) | Strong electron-withdrawing, sterically similar | Improved metabolic stability, maintained or enhanced activity |

| Nitro (NO2) | Cyano (CN) | Strong electron-withdrawing, linear geometry | Altered binding interactions, potential for improved activity |

| Nitro (NO2) | Amino (NH2) | Electron-donating, hydrogen bond donor | Drastic change in electronic properties, potential for different biological targets |

| Nitro (NO2) | Carboxylic acid (COOH) | Electron-withdrawing, acidic, hydrogen bond donor/acceptor | Increased polarity, potential for new interactions with target |

Strategic Modifications at Other Positions (e.g., N-1, C-4, C-7) to Optimize Activity

Beyond the C-2 and C-3 positions, modifications at other sites of the 1,8-naphthyridine ring, such as the N-1, C-4, and C-7 positions, are crucial for optimizing biological activity.

N-1 Position: A review on the SAR of quinoline and naphthyridine derivatives highlighted that the introduction of a 2'-thiazolyl group at the N-1 position of the 1,8-naphthyridine ring is essential for eliciting cytotoxicity. nih.gov This suggests that bulky heterocyclic substituents at this position could lead to favorable interactions with the biological target.

C-4 Position: The C-4 position is another key site for modification. Studies on related quinoline scaffolds have shown that an aniline (B41778) group at C-4 plays an important role in optimal activity. nih.gov This indicates that aromatic substituents at this position could be beneficial.

C-7 Position: The C-7 position has been identified as a critical point for substitution to enhance the activity of 1,8-naphthyridine derivatives. A review has pointed out that an aminopyrrolidine functionality at the C-7 position is essential for cytotoxicity. nih.gov This highlights the importance of introducing flexible, amine-containing side chains at this position.

The following table summarizes key strategic modifications at other positions of the 1,8-naphthyridine ring based on findings from related scaffolds.

| Position | Type of Modification | Rationale/Observed Effect | Reference |

| N-1 | 2'-Thiazolyl group | Essential for cytotoxic activity | nih.gov |

| C-4 | Aniline group | Important for optimal activity in related quinolines | nih.gov |

| C-7 | Aminopyrrolidine functionality | Essential for cytotoxic activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively reported, general principles from QSAR studies on nitroaromatic compounds and other 1,8-naphthyridine derivatives can provide valuable insights.

QSAR models typically use a variety of molecular descriptors to quantify the physicochemical properties of molecules. These descriptors can be broadly categorized as:

Electronic descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric descriptors: Including molecular volume, surface area, and shape indices, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological descriptors: Which are numerical representations of the molecular structure and connectivity.

For nitroaromatic compounds, QSAR studies have shown that parameters related to the nitro group, such as its charge and the energy of the lowest unoccupied molecular orbital (LUMO), are often critical in determining their biological activity and toxicity.

A hypothetical QSAR study on a series of this compound analogs could involve the development of an equation similar to the following:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where the descriptors could represent properties of the substituents at various positions of the 1,8-naphthyridine ring. For instance, a QSAR model might reveal that increasing the hydrophobicity of the substituent at the C-7 position while maintaining a strong electron-withdrawing group at C-3 enhances the desired biological activity.

The following table presents a hypothetical set of descriptors that could be relevant in a QSAR study of this compound analogs.

| Descriptor Class | Specific Descriptor Example | Relevance to SAR |

| Electronic | Partial charge on the nitro group nitrogen | Quantifies the electron-withdrawing strength of the nitro group |

| Steric | Molar refractivity of the C-2 substituent | Relates to the size and polarizability of the substituent replacing the chloro group |

| Hydrophobic | LogP of the entire molecule | Indicates the overall lipophilicity, affecting membrane permeability and target binding |

| Topological | Kier & Hall shape indices | Describe the overall shape and branching of the molecule |

By systematically varying the substituents and analyzing the resulting changes in activity through QSAR, researchers can gain a deeper understanding of the key structural features required for optimal biological response and rationally design more potent and selective analogs of this compound.

Pharmacological and Biological Activities of 2 Chloro 3 Nitro 1,8 Naphthyridine Derivatives

Antimicrobial Activities

The 1,8-naphthyridine (B1210474) core is a well-established pharmacophore in antimicrobial drug discovery. nih.govnih.gov

Derivatives of the 1,8-naphthyridine skeleton have demonstrated notable antibacterial activity.

A primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov This inhibition disrupts DNA replication and repair, leading to bacterial cell death. For example, some 1,8-naphthyridine-3-carboxylic acid derivatives are known to be strong inhibitors of DNA gyrase. nih.gov

Certain 1,8-naphthyridine derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.govresearchgate.netnih.gov This synergistic effect can restore the efficacy of existing antibiotics. Studies have demonstrated that some derivatives, while having no direct antibacterial activity themselves, can significantly lower the minimum inhibitory concentration (MIC) of fluoroquinolones. nih.govresearchgate.net

Efflux pumps are a significant mechanism of antibiotic resistance in bacteria. Some 1,8-naphthyridine sulfonamides have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov By blocking these pumps, the intracellular concentration of antibiotics can be increased, overcoming resistance. Research on other 1,8-naphthyridine derivatives suggests they can also inhibit efflux pumps in Gram-negative bacteria. mdpi.com

The antifungal potential of the 1,8-naphthyridine scaffold has also been explored. Various synthesized derivatives have been screened for their activity against fungal pathogens. For instance, some 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazole derivatives have shown in vitro activity against Aspergillus niger and Candida metapsilosis. nih.gov Other studies on different 1,8-naphthyridinyl heterocycles have reported moderate to good antifungal activity against Curvularia lunata and Fusarium oxysporum. iipseries.org

The 1,8-naphthyridine framework is present in compounds with a range of antiviral activities. nih.govnih.gov This includes activity against human immunodeficiency virus (HIV). nih.gov While specific studies on the anti-Ebola activity of 2-Chloro-3-nitro-1,8-naphthyridine derivatives are not available, the broader class of nitrogen-containing heterocyclic compounds is an area of interest in antiviral research.

Antitubercular Activity

Derivatives of 1,8-naphthyridine have demonstrated notable potential as antitubercular agents. nih.gov Research into a series of 1,8-naphthyridine derivatives has identified several compounds with significant inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.net For instance, compounds with a piperidinyl group at position 2, 4, or 7 of the 1,8-naphthyridine nucleus have shown promising results, with inhibition percentages ranging from 38% to 96% at a concentration of 6.25 µg/mL. researchgate.net

One study highlighted a 2,7-di(piperidin-1-yl)-4-phenyl-1,8-naphthyridine derivative with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. researchgate.net Further research on 4-phenyl-1,8-naphthyridine derivatives with a piperazino group at the 2- and/or 7-position also revealed marked activity against Mycobacterium tuberculosis H37Rv. researchgate.net

A recent study in 2024 detailed the design and synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives. nih.gov Among these, compound ANA-12, which features a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) moiety, exhibited remarkable antitubercular activity with a MIC value of 6.25 μg/mL, equivalent to the standard drug ethambutol. nih.gov Other derivatives in the same study, namely ANC-2, ANA-1, ANA 6–8, and ANA-10, showed moderate to good activity with MIC values of 12.5 μg/mL. rsc.org These active compounds also demonstrated low toxicity towards normal human embryonic kidney cells. nih.govrsc.org

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents is crucial for the antitubercular efficacy of these derivatives. For example, the introduction of a morpholinyl group has been observed to decrease activity compared to a piperidinyl group. researchgate.net

| Compound/Derivative Class | Tested Strain | Activity (MIC or % Inhibition) | Reference |

|---|---|---|---|

| 2,7-di(piperidin-1-yl)-4-phenyl-1,8-naphthyridine | M. tuberculosis H37Rv | 6.25 µg/mL | researchgate.net |

| ANA-12 (2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) | M. tuberculosis H37Rv | 6.25 µg/mL | nih.gov |

| ANC-2, ANA-1, ANA 6–8, ANA-10 | M. tuberculosis H37Rv | 12.5 µg/mL | rsc.org |

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | M. tuberculosis H37Rv | Marked Activity | researchgate.net |

| Derivatives with piperidinyl group at position 2, 4, or 7 | M. tuberculosis H37Rv | 38-96% inhibition at 6.25 µg/mL | researchgate.net |

Anticancer and Cytotoxic Activities

The 1,8-naphthyridine framework is a recognized scaffold for the development of anticancer agents. nih.gov Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase enzymes and protein kinases. nih.gov

A number of 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. tandfonline.comnih.gov For example, compound 12 demonstrated high cytotoxicity with a half-maximal inhibitory concentration (IC50) of 1.37 µM in the HBL-100 breast cancer cell line. nih.gov Similarly, compounds 17 and 22 showed significant cytotoxicity in KB (oral) and SW-620 (colon) cancer cell lines, with IC50 values of 3.7 µM and 3.0 µM, respectively. nih.gov

Further studies on halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives revealed potent activity, with compound 47 exhibiting IC50 values of 0.41 µM and 0.77 µM against MIAPaCa and K-562 cancer cell lines, respectively. tandfonline.com An unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative, compound 29, also showed potent cytotoxicity with an IC50 of 0.41 µM against the PA-1 cancer cell line. tandfonline.com

The introduction of a naphthyl ring at the C-2 position of the naphthyridine core has been found to enhance cytotoxic activity. nih.gov Compounds 14, 15, and 16 from one study were more potent than the standard drug colchicine (B1669291) against human cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cell lines. nih.gov Specifically, compound 16 showed impressive potency with IC50 values of 0.7 µM (HeLa), 0.1 µM (HL-60), and 5.1 µM (PC-3). nih.gov

| Compound | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Compound 12 | HBL-100 (Breast) | 1.37 µM | nih.gov |

| Compound 17 | KB (Oral) | 3.7 µM | nih.gov |

| Compound 22 | SW-620 (Colon) | 3.0 µM | nih.gov |

| Compound 47 | MIAPaCa | 0.41 µM | tandfonline.com |

| K-562 | 0.77 µM | ||

| Compound 29 | PA-1 | 0.41 µM | tandfonline.com |

| Compound 16 | HeLa (Cervical) | 0.7 µM | nih.gov |

| HL-60 (Leukemia) | 0.1 µM | ||

| PC-3 (Prostate) | 5.1 µM |

Inhibition of Topoisomerase Enzymes in Cancer Cells

One of the key mechanisms through which 1,8-naphthyridine derivatives exert their anticancer effects is by inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. nih.gov Several derivatives have been identified as potent inhibitors of topoisomerase II. nih.govnih.gov

A series of seventeen 1,8-naphthyridine derivatives were designed as potential topoisomerase II (Topo II) inhibitors. nih.gov Among them, compounds 5g and 5p demonstrated the highest antiproliferative activity. nih.gov In vitro plasmid-based assays confirmed that compound 5p had a better Topo II inhibitory effect. nih.gov Furthermore, this compound displayed a potent topoisomerase IIβ inhibitory effect when compared to known inhibitors like doxorubicin (B1662922) and topotecan. nih.gov Molecular docking studies suggested that compound 5p binds to the etoposide (B1684455) binding pocket of topoisomerase IIβ, indicating its potential as a Topo II poison. nih.gov

The ability of these compounds to induce cell cycle arrest is often linked to their topoisomerase inhibitory activity. For instance, compounds 5g and 5p were found to induce cell cycle arrest at the S and G1/S phases, respectively, leading to apoptosis in HepG-2 cells. nih.gov

Modulation of Protein Kinases (e.g., c-Met, DYRK1A)

Protein kinases are another important target for anticancer drugs, and 1,8-naphthyridine derivatives have shown potential as inhibitors of these enzymes. nih.gov Specifically, research has focused on their ability to inhibit c-Met and DYRK1A kinases.

c-Met Kinase: The c-Met kinase is a receptor tyrosine kinase that, when dysregulated, can drive cancer progression. wikipedia.org Novel 1,5-naphthyridine (B1222797) and 1,6-naphthyridine (B1220473) derivatives have been designed and synthesized as c-Met kinase inhibitors. nih.gov Studies have shown that the 1,6-naphthyridine core is a more promising structure for c-Met inhibition compared to the 1,5-naphthyridine core. nih.gov Certain derivatives, such as 26b and 26c, exhibited the best enzymatic and cytotoxic activities, with evidence suggesting that their cytotoxic effects are at least partially due to the suppression of c-Met kinase phosphorylation. nih.gov Further research led to the discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives with c-Met potency comparable to the known inhibitor Cabozantinib. nih.gov

DYRK1A Kinase: The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in various cellular processes related to cancer. nih.gov While specific studies on this compound derivatives as DYRK1A inhibitors are not prevalent, research on related scaffolds highlights the potential. For instance, harmine, a β-carboline with structural similarities, is a potent DYRK1A inhibitor. ccspublishing.org.cn The development of selective DYRK1A inhibitors is an active area of research, with various heterocyclic compounds being explored. nih.govnih.govnih.govmdpi.comnih.gov

Bromodomain Inhibition

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones, playing a key role in the epigenetic regulation of gene transcription. Inhibitors of the BET (Bromodomain and Extra-Terminal) family of proteins have shown therapeutic promise. nih.govchemistryviews.org

Research has led to the discovery of 1,5-naphthyridine derivatives as potent inhibitors of the BET bromodomain family. nih.govchemistryviews.org These compounds demonstrated good cellular activity and oral pharmacokinetic profiles. nih.gov Quantum mechanical calculations and X-ray crystal structures have helped to explain the higher affinity of the 1,5-isomer over other naphthyridine isomers. nih.govchemistryviews.org The most effective of these compounds progressed to in vivo studies in a mouse model of inflammation, where they exhibited dose-dependent anti-inflammatory effects. nih.govchemistryviews.org This indicates that the naphthyridine scaffold is a viable starting point for the development of BET bromodomain inhibitors.

Anti-inflammatory and Analgesic Effects

In addition to their anticancer and antitubercular properties, 1,8-naphthyridine derivatives have been investigated for their anti-inflammatory and analgesic effects. nih.govnih.govnih.gov Several studies have reported the synthesis of 1,8-naphthyridine derivatives with potent anti-inflammatory and/or analgesic activity. nih.govnih.gov

One study focused on substituted 5-amino nih.govtandfonline.comnih.govtriazolo[4,3-a] tandfonline.comnih.govnaphthyridine-6-carboxamides, which exhibited very interesting anti-inflammatory properties in rats. nih.gov Another class of related compounds showed prevalent analgesic activity, often accompanied by sedative effects in mice. nih.gov

Modulation of Pro-inflammatory Cytokines and Chemokines

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often mediated through the modulation of pro-inflammatory cytokines and chemokines. nih.govnih.gov An increase in these signaling molecules is a hallmark of many inflammatory conditions. scilit.com

Several synthesized 1,8-naphthyridine-3-carboxamides have been evaluated for their anti-inflammatory activities, which were indicated by the modulation of cytokine and chemokine levels secreted by dendritic cells. nih.gov Another study involving 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives also screened for anti-inflammatory activity, with compound 24 showing significant effects. nih.gov The anti-inflammatory activity of these compounds was suggested by the downregulation of pro-inflammatory cytokines. tandfonline.com

Neurological Applications

Derivatives of the 1,8-naphthyridine core have shown significant promise in the field of neuroscience, with research indicating potential applications in a range of neurological disorders.

Potential for Alzheimer's Disease Treatment

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the key therapeutic strategies for AD involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Furthermore, the regulation of calcium ion (Ca2+) homeostasis is another critical aspect of neuronal health, with its dysregulation implicated in AD pathology.

Derivatives of 1,8-naphthyridine have been investigated as multi-target agents for AD, demonstrating both cholinesterase inhibition and calcium channel modulation. eurjchem.com Research has shown that certain 1,8-naphthyridine derivatives can act as inhibitors of both AChE and BuChE. eurjchem.com These compounds are often designed as hybrids or analogs of existing drugs like tacrine. eurjchem.com For instance, some fluoro-1,8-naphthyridine derivatives have been noted for their application in treating memory disorders associated with Alzheimer's disease. ekb.eg

The modification of the 1,8-naphthyridine scaffold allows for the development of compounds with a dual mechanism of action, targeting both symptomatic relief through cholinesterase inhibition and potential disease-modifying effects through the regulation of calcium channels and neuroprotection. eurjchem.com

Table 1: Investigated Activities of 1,8-Naphthyridine Derivatives in the Context of Alzheimer's Disease

| Activity | Target | Compound Type | Reference |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | 1,8-Naphthyridine derivatives | eurjchem.com |

| Calcium Channel Modulation | Voltage-gated calcium channels | 1,8-Naphthyridine derivatives | eurjchem.com |

| Treatment of Memory Disorders | Not specified | Fluoro-1,8-naphthyridine derivatives | ekb.eg |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and better safety profiles is an ongoing area of research. The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of novel anticonvulsant agents. nih.gov

While specific studies on derivatives of this compound are limited, the broader class of 1,8-naphthyridine derivatives has demonstrated significant anticonvulsant properties. nih.gov These compounds are often evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to determine their ability to prevent or reduce the severity of seizures. The anti-aggressive activities of some 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides have also been evaluated, with some compounds also showing anticonvulsant properties. nih.gov

Antidepressant and Anxiolytic Effects

Major depressive disorder and anxiety disorders are common and debilitating mental health conditions. Current treatments, while effective for many, are not without limitations, driving the search for new therapeutic agents. Derivatives of 1,8-naphthyridine have emerged as potential candidates for the treatment of depression and anxiety. nih.govnih.gov

One approach has been the development of 1,8-naphthyridine-3-carboxamides as 5-HT3 receptor antagonists. The 5-HT3 receptor is implicated in the regulation of mood and anxiety, and its antagonism is a validated strategy for the treatment of these disorders. Studies have shown that novel 1,8-naphthyridine-3-carboxamides exhibit potent 5-HT3 receptor antagonism and demonstrate antidepressant-like activity in animal models. nih.govnih.gov The anxiolytic and antidepressant-like effects of other heterocyclic compounds are also areas of active investigation, suggesting the therapeutic potential of novel molecular scaffolds. nih.govnih.gov

Parkinson's Disease Agents (e.g., Adenosine (B11128) A2A Receptor Antagonism)

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. Adenosine A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy for PD. These antagonists can modulate motor activity and have the potential to be used as monotherapy or as an adjunct to traditional levodopa (B1675098) treatment. nih.govnih.gov

The 1,8-naphthyridine scaffold has been explored for the development of adenosine A2A receptor antagonists. nih.gov While direct derivatization of this compound for this purpose is not extensively documented, the general class of 1,8-naphthyridine derivatives is considered a viable starting point for the synthesis of such antagonists. The design of these compounds often involves creating structures that can selectively bind to and block the A2A receptor, thereby influencing neuronal signaling in the basal ganglia. nih.govnih.gov

Other Notable Biological Activities

Beyond neurological applications, derivatives of 2-chloro-1,8-naphthyridine (B101967) have been investigated for other significant biological effects, particularly in the cardiovascular system.

Antihypertensive and Cardioprotective Effects

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The development of new antihypertensive agents with novel mechanisms of action is a key area of pharmaceutical research. Derivatives of 1,8-naphthyridine have been synthesized and evaluated for their potential to lower blood pressure. nih.govnih.gov

Studies have shown that certain 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives exhibit significant antihypertensive activity. nih.gov The mechanism of action for some of these compounds is believed to involve vasodilation, potentially through the activation of potassium channels or the inhibition of guanylate cyclase. nih.gov

In addition to antihypertensive effects, related heterocyclic compounds are also being explored for their cardioprotective properties. For instance, novel 1,8-naphthyridine derivatives have been synthesized and characterized for their effects on ventricular myocytes, acting as beta-receptor antagonists, which can be beneficial in various cardiac conditions. nih.gov

Antimalarial and Antiparasitic Potential

The emergence of drug-resistant strains of parasites, particularly Plasmodium falciparum, the causative agent of malaria, necessitates the development of novel therapeutic agents. The 1,8-naphthyridine framework has been identified as a promising starting point for the design of new antimalarial and antiparasitic drugs. nih.gov

Research has shown that certain derivatives of 1,8-naphthyridine exhibit potent antimalarial properties. For instance, 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives have been found to selectively inhibit malaria protein farnesyltransferase (PFT) with activities in the low nanomolar range. nih.gov These compounds were also more metabolically stable than the parent tetrahydroquinoline compounds. nih.gov

Furthermore, the evaluation of 2-chloro-1,8-naphthyridine derivatives has demonstrated their potential as antimicrobial agents. One particular derivative, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), exhibited moderate activity against E. coli and high activity against S. pyogenes. nih.govmdpi.com While this study focused on antibacterial activity, the findings are relevant as the mechanisms of action can sometimes overlap with antiparasitic activity.

The collective evidence suggests that the 1,8-naphthyridine scaffold, particularly when substituted with electron-withdrawing groups like chloro and nitro, is a viable candidate for the development of new antimalarial and antiparasitic drugs.

Antioxidant Activity

The role of oxidative stress in the pathogenesis of various diseases has led to a growing interest in the discovery of novel antioxidant compounds. Derivatives of 1,8-naphthyridine have been investigated for their potential to act as antioxidants. nih.gov

In one study, a series of spiro β-lactams and thiazolidinones fused with a 1,8-naphthyridine moiety were synthesized and evaluated for their antioxidant properties using a free radical scavenging assay. nih.gov The results indicated that many of the synthesized compounds exhibited significant antioxidant activity. nih.gov A key finding from the structure-activity relationship (SAR) analysis was that the presence of electron-withdrawing groups, specifically chloro and nitro groups at the para position of a phenyl ring attached to the core structure, enhanced the antioxidant capacity. nih.govresearchgate.net

The compounds were tested for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The IC50 values, which represent the concentration required to scavenge 50% of the DPPH radicals, were determined. For instance, compound 8b , which contains a nitro group, showed an IC50 value of 17.68±0.76 μg/mL, and compound 4c showed an IC50 of 18.53±0.52 μg/mL, both of which are comparable to the standard antioxidant ascorbic acid (IC50=15.16±0.43 μg/mL). nih.govresearchgate.net

These findings highlight the potential of incorporating chloro and nitro functionalities into the 1,8-naphthyridine framework to develop potent antioxidant agents.

Platelet Aggregation Inhibition

The inhibition of platelet aggregation is a critical therapeutic strategy for the prevention and treatment of thromboembolic diseases. The 1,8-naphthyridine scaffold has been explored for its potential to yield effective antiplatelet agents. nih.gov

Several studies have reported the synthesis and evaluation of 1,8-naphthyridine derivatives as inhibitors of platelet aggregation induced by various agonists such as arachidonic acid, collagen, and ADP. capes.gov.br In a study of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives, it was found that the presence of a chloro or methoxy (B1213986) group at the 7-position of the 1,8-naphthyridine nucleus appeared to favor higher antiplatelet activity. nih.gov

While a definitive structure-activity relationship could not be established from the available data, the observation suggests that substitution with a chloro group on the naphthyridine ring can positively influence the inhibitory effect on platelet aggregation. nih.govresearchgate.net The most active compounds in these studies demonstrated activity comparable to that of papaverine (B1678415) and indomethacin (B1671933) in tests with arachidonic acid and collagen. capes.gov.brnih.gov

Multidrug Resistance (MDR) Modulators

Multidrug resistance (MDR) is a major obstacle in the effective treatment of cancer and infectious diseases. One of the key mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell. Compounds that can modulate the activity of these pumps are therefore of great interest. mdpi.com

Derivatives of 1,8-naphthyridine have been shown to act as MDR modulators. nih.gov In a study investigating the enhancement of antibiotic activity against multi-resistant bacterial strains, it was found that certain 1,8-naphthyridine derivatives could potentiate the effect of fluoroquinolone antibiotics. mdpi.comnih.govresearchgate.net

One of the compounds studied was 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide. mdpi.comnih.govresearchgate.net Although this compound did not exhibit direct antibacterial activity, it was able to reduce the minimum inhibitory concentration (MIC) of fluoroquinolones when used in combination, indicating a synergistic effect. mdpi.comnih.govresearchgate.net This suggests that the 1,8-naphthyridine derivative modulates the resistance mechanism of the bacteria, likely by inhibiting efflux pumps. mdpi.com

These findings indicate that the 2-chloro-substituted 1,8-naphthyridine scaffold is a promising platform for the development of agents that can reverse multidrug resistance and restore the efficacy of existing drugs.

Computational and Theoretical Investigations of 2 Chloro 3 Nitro 1,8 Naphthyridine

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of modern drug discovery and materials science. These techniques allow for the exploration of molecular properties, conformational landscapes, and dynamic interactions that are often difficult to capture through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including orbital energies, electron density distribution, and the energetic favorability of reaction pathways.

While specific DFT studies on 2-Chloro-3-nitro-1,8-naphthyridine are not extensively documented in publicly available literature, the electronic properties can be inferred from studies on related substituted 1,8-naphthyridine (B1210474) and nitroaromatic compounds. The presence of a chlorine atom at the C2 position and a nitro group at the C3 position significantly influences the electronic landscape of the 1,8-naphthyridine core. The chlorine atom, being an electronegative yet weakly deactivating group, and the nitro group, a strong electron-withdrawing group, are expected to lower the energy of the molecular orbitals.

DFT calculations would be crucial to quantify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in related heterocyclic systems, DFT has been used to elucidate reaction mechanisms, such as in superelectrophilic activation of α,β-unsaturated nitriles, where initial N- or O-protonation pathways are explored. rsc.org Such calculations for this compound could predict its reactivity in various chemical transformations, for example, nucleophilic substitution at the C2 position.

| Property | Predicted Influence of Substituents | Significance |

|---|---|---|

| HOMO Energy | Lowered due to electron-withdrawing Cl and NO₂ groups | Indicates reduced electron-donating ability |

| LUMO Energy | Significantly lowered by the NO₂ group | Indicates increased electron-accepting ability |

| HOMO-LUMO Gap | Expected to be relatively small | Suggests higher reactivity towards nucleophiles |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitro group and pyridine (B92270) nitrogen atoms; positive potential on the carbon backbone | Predicts sites for electrophilic and nucleophilic attack |

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, offering a detailed view of conformational changes and intermolecular interactions. For this compound, MD simulations would be particularly useful in understanding its stability when interacting with biological macromolecules.

Molecular Docking Analyses for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of a ligand to a biological target.

The 1,8-naphthyridine scaffold is a known pharmacophore in compounds targeting bacterial DNA gyrase and topoisomerases. nih.govnih.gov Molecular docking studies on various fluoroquinolone analogues containing the 1,4-dihydro nih.govchemsrc.comnaphthyridine core have demonstrated strong interactions with the E. coli DNA gyrase enzyme. nih.gov For instance, docking studies have revealed that these compounds can form hydrogen bonds with key residues in the active site of the enzyme. nih.gov

While no specific docking studies for this compound are published, it is plausible to predict its interaction with these enzymes. The nitrogen atoms in the 1,8-naphthyridine ring can act as hydrogen bond acceptors, while the nitro group could also participate in hydrogen bonding or electrostatic interactions. Docking simulations of this compound into the active sites of DNA gyrase and topoisomerase II could reveal its potential as an inhibitor. Similarly, the 1,8-naphthyridine framework has been associated with protein kinase inhibition. nih.govnih.gov Docking studies could elucidate the binding mode of this compound within the ATP-binding pocket of various kinases, suggesting a potential role as a kinase inhibitor.

| Enzyme Target | Potential Interacting Residues (based on analogues) | Predicted Type of Interaction |

|---|---|---|

| DNA Gyrase (E. coli) | Ser, Asp, Gly | Hydrogen bonding, electrostatic interactions |

| Topoisomerase IIα (Human) | Gln, Asp | Hydrogen bonding, π-π stacking |

| Protein Kinases (e.g., CDK8) | Arg, Asp, Leu, Lys, Tyr, Val, Ala | Hydrogen bonding, hydrophobic interactions |

Derivatives of 1,8-naphthyridine have also been investigated as ligands for G-protein coupled receptors (GPCRs). Molecular docking studies have been performed on 1,8-naphthyridine-3-carboxylic acid analogues to understand their binding mode in the active site of the histamine (B1213489) H1 receptor (H1R), suggesting potential as antihistaminic agents. nih.gov Similarly, the adenosine (B11128) A2A receptor, a target for various neurological and cardiovascular conditions, has been explored with 1,8-naphthyridine-based ligands. nih.govnih.gov

For this compound, docking studies could predict its affinity and selectivity for these receptors. The docking protocol would involve placing the molecule into the known binding pocket of the receptor's crystal structure and scoring the poses based on binding energy. The interactions with key amino acid residues would determine whether the compound is likely to act as an antagonist or an agonist.

| Receptor Target | Potential Interacting Residues (based on analogues) | Predicted Role |

|---|---|---|

| Adenosine A2A Receptor | Asn, Ser, Phe | Antagonist/Agonist |

| Histamine H1 Receptor | Asp, Lys, Trp | Antagonist |

Prediction of Pharmacokinetic Parameters (ADME) through In Silico Methods

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico tools can provide valuable estimations of a compound's pharmacokinetic profile, helping to identify potential liabilities before significant resources are invested.

For 1,8-naphthyridine derivatives, in silico ADME predictions are commonly reported. nih.govnih.gov These studies often utilize platforms like SwissADME to calculate a range of physicochemical and pharmacokinetic parameters. Properties such as molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors are calculated to assess compliance with rules like Lipinski's rule of five, which predicts oral bioavailability.

For this compound, these parameters can be readily calculated. The presence of the polar nitro group may influence its solubility and permeability. In silico models can also predict its potential to be a substrate or inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| Molecular Weight | ~209.59 g/mol | Compliant with Lipinski's rule (<500) |

| logP (Lipophilicity) | Moderately lipophilic | Influences solubility and membrane permeability |

| Aqueous Solubility | Predicted to be low to moderate | Affects absorption and formulation |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 5 (2 from nitro, 2 from naphthyridine nitrogens, 1 from chloro) | Compliant with Lipinski's rule (≤10) |

| Blood-Brain Barrier Permeability | Likely to be a non-penetrant | Indicates potential for peripheral action |

Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization and characterization of weak interactions in molecular systems. researchgate.net Based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s), the NCI method can identify and differentiate various types of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.netacs.org The analysis typically results in graphical plots where isosurfaces represent the regions of non-covalent interactions. The color-coding of these surfaces provides qualitative information about the nature and strength of the interactions. acs.org

A pertinent example can be found in the structural characterization of a related compound, 2-amino-7-chloro-1,8-naphthyridine. In its crystal structure, intermolecular N—H···N hydrogen bonds lead to the formation of dimers, which are further stabilized by π–π stacking interactions, forming one-dimensional chains. researchgate.net This observation underscores the importance of both hydrogen bonding and aromatic interactions in the solid-state architecture of substituted 1,8-naphthyridines.

For this compound, several key non-covalent interactions can be anticipated and would be the focus of a detailed NCI analysis:

Halogen Bonding: The chlorine atom at the 2-position can act as a halogen bond donor. This type of interaction, denoted as C-Cl···X (where X is a nucleophilic atom such as N or O), arises from the anisotropic distribution of electron density around the chlorine atom, creating a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis. rsc.orgresearchgate.net In the context of this compound, the nitrogen atoms of the naphthyridine ring or the oxygen atoms of the nitro group of a neighboring molecule could act as halogen bond acceptors.

π–π Stacking: The planar, electron-deficient aromatic system of the 1,8-naphthyridine core is prone to π–π stacking interactions with adjacent molecules. These interactions are a result of electrostatic and dispersion forces between the aromatic rings and are crucial for the stabilization of crystal lattices.

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are expected to be present. The hydrogen atoms on the naphthyridine ring can interact with the oxygen atoms of the nitro group or the nitrogen atoms of a neighboring molecule.

A hypothetical NCI analysis of a this compound dimer would likely reveal distinct isosurfaces corresponding to these interactions. A greenish surface between the aromatic rings would indicate weak van der Waals forces, while a more localized, blueish-green surface between the chlorine atom and a nitrogen or oxygen atom would signify a stronger halogen bond. Small, localized green surfaces would also likely appear, indicating weak C-H···O/N hydrogen bonds.

The following table summarizes the expected non-covalent interactions in this compound and their key characteristics that would be elucidated by an NCI analysis.

| Interaction Type | Donor | Acceptor | Expected NCI Plot Appearance |

| Halogen Bond | Chlorine at C2 | Nitrogen (naphthyridine) or Oxygen (nitro group) | Localized, bluish-green isosurface |

| π–π Stacking | 1,8-Naphthyridine Ring | 1,8-Naphthyridine Ring | Broad, greenish isosurface between rings |

| C-H···O Hydrogen Bond | C-H on naphthyridine ring | Oxygen of nitro group | Small, localized greenish isosurface |

| C-H···N Hydrogen Bond | C-H on naphthyridine ring | Nitrogen of naphthyridine ring | Small, localized greenish isosurface |

It is important to emphasize that this discussion is based on established principles of non-covalent interactions and findings from related molecular systems. A dedicated computational study on this compound would be necessary to provide precise quantitative and qualitative data regarding its intermolecular forces.

Future Perspectives and Emerging Research Directions for 2 Chloro 3 Nitro 1,8 Naphthyridine

Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability (e.g., Green Chemistry Approaches)

The traditional synthesis of 1,8-naphthyridine (B1210474) derivatives often involves multi-step procedures with harsh reaction conditions. A primary future direction is the development of more efficient and environmentally friendly synthetic routes. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds.

For instance, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of novel 2-methoxy-3-aryl-1,8-naphthyridines from 2-chloro-3-aryl-1,8-naphthyridines has been successfully achieved using microwave irradiation, offering a rapid and efficient alternative to conventional heating methods. researchgate.net Similarly, the Friedländer condensation, a key reaction for forming the 1,8-naphthyridine core, has been adapted to greener conditions. One approach utilizes water as a solvent, which is a significant improvement over traditional organic solvents. rsc.org Another green method involves a catalyst-free, three-component domino reaction in ethanol (B145695) to produce functionalized rsc.orgresearchgate.netnaphthyridine derivatives with high yields and regioselectivity. rsc.org

Future research will likely focus on:

Catalyst-free and solvent-free reactions: Exploring reactions that can proceed without the need for catalysts or solvents, further minimizing environmental impact.

One-pot multi-component reactions: Designing synthetic strategies that allow for the construction of complex 1,8-naphthyridine derivatives in a single step from simple starting materials.

Use of renewable starting materials: Investigating the use of bio-based feedstocks for the synthesis of the 1,8-naphthyridine scaffold.

| Synthetic Approach | Key Features | Compound Class | Reference |

| Microwave-assisted Synthesis | Rapid, efficient, high yield | 2-methoxy-3-aryl-1,8-naphthyridines | researchgate.net |

| Friedländer Condensation in Water | Use of green solvent, mild conditions | Substituted 1,8-naphthyridines | rsc.org |

| Catalyst-free Domino Reaction | High yield, regioselectivity, ethanol as solvent | Functionalized rsc.orgresearchgate.netnaphthyridine derivatives | rsc.org |

| NaH catalyzed Friedländer Condensation | Eco-friendly, microwave irradiation | Trifluoro-substituted 1,8-naphthyridines | asianpubs.org |

Exploration of Derivatization for Multi-Targeted Pharmacological Agents

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.govnih.gov This makes 2-Chloro-3-nitro-1,8-naphthyridine an excellent starting point for creating derivatives with the potential to act on multiple targets simultaneously, a strategy that can be beneficial for treating complex diseases like cancer and neurodegenerative disorders. nih.gov

Derivatization of the 2-chloro-3-formyl-1,8-naphthyridine, a close analog, has led to a wide range of new compounds. For example, reaction with various acetophenones yields chalcones, which can be further modified to create iodochalcones and dibromides. researchgate.netekb.eg The formyl group can also be transformed into an alkoxy carbonyl group, and the resulting compound can be used to prepare new heterocyclic systems like oxadiazoles (B1248032) and triazoles. eurjchem.com Furthermore, the chloro group at the 2-position is a versatile handle for introducing various functionalities through nucleophilic substitution reactions.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) studies: Systematically modifying the substituents on the 1,8-naphthyridine ring to understand how these changes affect biological activity.

Hybrid molecule design: Combining the 1,8-naphthyridine scaffold with other known pharmacophores to create hybrid molecules with dual or multiple modes of action.

Target identification: Utilizing chemoproteomics and other advanced techniques to identify the specific cellular targets of newly synthesized derivatives.

Integration of Advanced Computational Methods in the Drug Design Pipeline

Computational methods are becoming indispensable in modern drug discovery. In the context of this compound and its derivatives, these methods can significantly accelerate the design and optimization of new drug candidates.

Molecular docking studies have been used to predict the binding modes of 1,8-naphthyridine derivatives to their biological targets. For example, in the development of novel 2-methoxy-3-aryl-1,8-naphthyridines as antimicrobial agents, molecular docking was used to understand their interaction with the target enzymes. researchgate.net These in silico studies can help in prioritizing which compounds to synthesize and test, saving time and resources.

Future applications of computational methods will likely include:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that correlate the chemical structure of 1,8-naphthyridine derivatives with their biological activity.

Virtual screening: Using computational methods to screen large libraries of virtual compounds to identify those with a high probability of being active.

Pharmacophore modeling: Identifying the key structural features required for a 1,8-naphthyridine derivative to bind to a specific target.

Potential as a Precursor for Complex Fused Heterocyclic Systems and Novel Scaffolds

The reactivity of the chloro and nitro groups, along with the inherent structure of the 1,8-naphthyridine ring, makes this compound an ideal precursor for the synthesis of more complex, fused heterocyclic systems. These larger, more rigid structures can have unique pharmacological properties.

For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) has been used to synthesize tetrazolo[1,5-a] rsc.orgresearchgate.netnaphthyridine-4-carbaldehyde through cyclization with sodium azide (B81097). tsijournals.comtsijournals.comresearchgate.net This demonstrates the potential to build additional heterocyclic rings onto the 1,8-naphthyridine framework. The introduction of different functional groups allows for a variety of cyclization strategies, leading to a diverse range of novel scaffolds.

Future research in this area will focus on:

Developing novel cyclization reactions: Exploring new chemical transformations to create unique fused ring systems.

Investigating the properties of novel scaffolds: Characterizing the physical, chemical, and biological properties of the newly synthesized complex heterocycles.

Application in materials science: Exploring the potential of these novel scaffolds in areas such as organic electronics and sensing.

Investigation into Unexplored Biological Activities and Therapeutic Applications

While 1,8-naphthyridine derivatives are well-known for their antimicrobial, anticancer, and anti-inflammatory activities, there is still a vast landscape of unexplored biological activities. nih.govnih.govnih.govresearchgate.net The unique electronic and structural features of this compound and its derivatives suggest that they may have potential in other therapeutic areas.

Recent reviews have highlighted the potential of 1,8-naphthyridines in treating neurological disorders like Alzheimer's disease, as well as their antiviral, anti-HIV, and immunomodulatory properties. nih.govnih.gov Furthermore, some derivatives have shown activity as modulators of antibiotic resistance, potentiating the effect of existing antibiotics against multi-resistant bacterial strains. mdpi.com

Future research will aim to:

High-throughput screening: Testing large libraries of this compound derivatives against a wide range of biological targets.

Phenotypic screening: Assessing the effects of these compounds in cell-based and whole-organism models to identify novel therapeutic applications.

Mechanism of action studies: Elucidating the molecular mechanisms by which these compounds exert their biological effects.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new medicines and functional materials. By embracing innovative synthetic methods, rational drug design principles, and a comprehensive approach to biological evaluation, the full potential of this versatile chemical scaffold can be realized.

Q & A

Q. What are the standard synthesis and purification protocols for 2-Chloro-3-nitro-1,8-naphthyridine?

The compound is synthesized via amination of 2-chloro-1,8-naphthyridine derivatives. For example, this compound (CAS: 61323-19-1) is prepared by reacting 2-chloro-1,8-naphthyridine precursors with ammonia in ethanol at 110°C, yielding 70% after purification . Purification typically involves recrystallization or column chromatography using solvents like chloroform/methanol mixtures. Advanced routes may involve multi-step functionalization, such as acylation with ethyl formate in THF followed by oxidation with manganese dioxide .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1696 cm⁻¹, OH at ~3170 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons at δ 7.28–8.34 ppm, ethyl groups at δ 1.43 ppm) .

- Mass spectrometry (MS) : Validates molecular ions (e.g., m/z 372 M⁺ for derivatives) .

- Elemental analysis : Ensures purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What safety precautions are required when handling this compound?

The compound is classified under GHS as toxic (H302, H312, H332). Researchers must:

- Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact .

- Work in fume hoods to prevent inhalation of dust/aerosols .

- Store in dry, sealed containers at room temperature .

Advanced Research Questions

Q. How do structural modifications at the 3-nitro and 2-chloro positions influence biological activity?

Substituents significantly alter binding affinity and cytotoxicity. For example:

- Methyl groups : Increase DNA-binding affinity (e.g., ATMND binds cytosine with K = 1.9 × 10⁷ M⁻¹, 100× stronger than unsubstituted analogs) .

- Phenyl and hydroxyl groups : Enhance anticancer activity (e.g., compound 8d shows IC₅₀ = 1.62 μM against MCF7 cells) .